molecular formula C9H12N2O2 B8140808 1-(3-Hydroxyphenethyl)urea

1-(3-Hydroxyphenethyl)urea

Cat. No.: B8140808
M. Wt: 180.20 g/mol
InChI Key: OKJKIWMQIZJLFG-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenethyl)urea is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . It is a derivative of phenethylamine, featuring a hydroxy group on the phenyl ring and a urea moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenethyl)urea can be synthesized through the nucleophilic addition of 3-hydroxyphenethylamine to potassium isocyanate in water . This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production. The reaction proceeds efficiently without the need for organic co-solvents, and the product can be purified through simple filtration or routine extraction procedures.

Industrial Production Methods: In industrial settings, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with amines . This method, while effective, requires careful handling of hazardous reagents such as phosgene. Alternative methods that are more environmentally friendly and safer are being developed to meet regulatory guidelines and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The urea moiety can be reduced to form amines or other reduced products.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Esters or ethers.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenethyl)urea involves its interaction with various molecular targets and pathways. The hydroxy group on the phenyl ring allows it to engage in hydrogen bonding and other interactions with proteins and enzymes. This can modulate biological pathways, such as neurotransmission and neuromodulation . The urea moiety also contributes to its ability to interact with key protein targets, making it a versatile scaffold in medicinal chemistry .

Comparison with Similar Compounds

1-(3-Hydroxyphenethyl)urea can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of a hydroxy group and a urea moiety, which provides a versatile scaffold for various chemical and biological applications. Its ability to engage in multiple types of reactions and interact with diverse molecular targets makes it a valuable compound in scientific research.

Properties

IUPAC Name

2-(3-hydroxyphenyl)ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-9(13)11-5-4-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJKIWMQIZJLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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